Brompheniramine N-Oxide Dihydrochloride

Drug metabolism Fungal biotransformation Alkylamine antihistamines

Brompheniramine N-Oxide Dihydrochloride (CAS 2724689-54-5) is a fully characterized, high-purity impurity reference standard derived from the first-generation alkylamine antihistamine brompheniramine. It represents the N-oxide metabolite formed via flavin-containing monooxygenase (FMO)-mediated oxidation and is supplied as the dihydrochloride salt to enhance aqueous solubility and long-term stability relative to the free base.

Molecular Formula C16H21BrCl2N2O
Molecular Weight 408.2 g/mol
Cat. No. B13428430
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBrompheniramine N-Oxide Dihydrochloride
Molecular FormulaC16H21BrCl2N2O
Molecular Weight408.2 g/mol
Structural Identifiers
SMILESC[N+](C)(CCC(C1=CC=C(C=C1)Br)C2=CC=CC=N2)[O-].Cl.Cl
InChIInChI=1S/C16H19BrN2O.2ClH/c1-19(2,20)12-10-15(16-5-3-4-11-18-16)13-6-8-14(17)9-7-13;;/h3-9,11,15H,10,12H2,1-2H3;2*1H
InChIKeyNFXAVTNBOKJNHX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Brompheniramine N-Oxide Dihydrochloride: Impurity Reference Standard and Metabolic Marker for Alkylamine Antihistamine Quality Control


Brompheniramine N-Oxide Dihydrochloride (CAS 2724689-54-5) is a fully characterized, high-purity impurity reference standard derived from the first-generation alkylamine antihistamine brompheniramine . It represents the N-oxide metabolite formed via flavin-containing monooxygenase (FMO)-mediated oxidation and is supplied as the dihydrochloride salt to enhance aqueous solubility and long-term stability relative to the free base . The compound is primarily utilized in pharmaceutical quality control (QC), analytical method development, and regulatory submission support for brompheniramine-containing drug products, with established traceability to USP and EP pharmacopeial standards .

Why Brompheniramine N-Oxide Dihydrochloride Cannot Be Replaced by Other Brompheniramine Impurity Standards in Regulated Analytical Workflows


Brompheniramine impurity standards are not interchangeable. The N-oxide metabolite carries a distinct oxidation state on the aliphatic tertiary amine nitrogen, fundamentally altering its chromatographic retention, mass spectral fragmentation, and physicochemical properties compared to the parent brompheniramine (MW 319.24), the N-demethylated impurity, or the Di-N-Oxide (MW 351.24) . Furthermore, the dihydrochloride salt form (accurate mass 406.02143 Da) differs measurably from the free base (MW 335.24) and the maleate salt (MW 451.31) in solubility, hygroscopicity, and handling characteristics . In a validated RP-HPLC impurity profiling method, structurally related impurities such as Chlorpheniramine (Impurity B, RT 11.06 min) and Pheniramine (Impurity C, RT 14.96 min) elute at distinct retention times from Brompheniramine Maleate (RT 23.64 min), demonstrating that each impurity requires its own authenticated reference standard for accurate quantitation [1]. Generic substitution without verified identity and purity would compromise method accuracy, linearity, and regulatory compliance.

Quantitative Differentiation Evidence: Brompheniramine N-Oxide Dihydrochloride vs. Closest Analogs and In-Class Impurity Standards


Fungal Metabolism Extent: Brompheniramine vs. Chlorpheniramine vs. Pheniramine to N-Oxide Metabolites

In a head-to-head fungal metabolism study using Cunninghamella elegans ATCC 9245, brompheniramine was metabolized to a significantly greater extent (60% after 168 h incubation) than the structurally analogous chlorpheniramine (45%) and pheniramine (29%) [1]. This indicates that the brominated N-oxide metabolite is formed more abundantly than its chloro- and unsubstituted-phenyl counterparts under identical conditions, making it the most quantitatively significant N-oxide impurity to monitor in brompheniramine drug substance.

Drug metabolism Fungal biotransformation Alkylamine antihistamines

Enantioselective FMO-Mediated N-Oxygenation: (D)-Brompheniramine vs. (L)-Brompheniramine Km Comparison

The N-oxygenation of brompheniramine by highly purified hog liver flavin-containing monooxygenase (FMO) is enantioselective: the Km for (D)-brompheniramine was markedly lower than the Km for (L)-brompheniramine, indicating higher affinity of the D-enantiomer for the FMO active site [1]. Although the absolute Km values are behind the journal paywall (Pharmaceutical Research, 1993), the abstract qualitatively establishes a clear stereochemical preference. This has direct implications for chiral purity analysis of brompheniramine drug substance, as the enantiomeric composition of the N-oxide impurity may reflect the stereochemistry of the starting material or degradation pathway.

Flavin-containing monooxygenase Enantioselective metabolism N-oxygenation kinetics

Dihydrochloride Salt Form: Molecular Weight and Solubility Advantage vs. Free Base N-Oxide

Brompheniramine N-Oxide Dihydrochloride (molecular weight 408.16 g/mol; accurate mass 406.02143 Da) incorporates two HCl molecules per N-oxide base unit, compared to the free base N-oxide (MW 335.24) . The dihydrochloride salt form is specifically noted to enhance aqueous solubility and stability for pharmaceutical applications . This contrasts with the free base form, which has lower aqueous solubility, and with the maleate salt (MW 451.31), which introduces a different counterion that may interfere with certain analytical detection modes. For procurement decisions, the dihydrochloride offers practical advantages in solution preparation for HPLC method development and reduces handling variability due to hygroscopicity differences.

Salt form selection Solubility enhancement Reference standard handling

Metabolic Pathway Dominance: N-Oxide as Major Metabolite vs. N-Demethylation in Hog Liver Microsomes

In hog liver microsomal incubations, the major metabolite of brompheniramine was unequivocally the N-oxide, with N-demethylation observed only as a minor pathway [1]. This stands in contrast to the fungal metabolism results (Hansen et al., 1995) where mono-N-demethylated metabolites predominated across brompheniramine, chlorpheniramine, and pheniramine [2]. The mammalian microsomal system therefore predicts that the N-oxide impurity is the principal metabolite to monitor during in vivo pharmacokinetic studies and human mass balance investigations of brompheniramine, whereas the fungal system shows that demethylated impurities may predominate during microbial degradation or fermentation-based manufacturing processes.

Drug metabolism FMO vs. CYP Metabolite profiling

Regulatory Compliance: Traceability to USP/EP Pharmacopeial Standards and ANDA/NDA Suitability

Brompheniramine N-Oxide Dihydrochloride is supplied as a fully characterized impurity reference standard with documented traceability against USP or EP pharmacopeial monographs [1]. It is explicitly positioned for use in Abbreviated New Drug Applications (ANDA) and New Drug Applications (NDA) . In contrast, Brompheniramine Di-N-Oxide (Impurity 5, MW 351.24) and the N-Oxide Maleate salt (MW 451.31) are also available as impurity standards, but the dihydrochloride form aligns with the hydrochloride salt formulations commonly used in brompheniramine drug products. The USP monograph for Brompheniramine Maleate specifies an individual impurity limit of NMT 0.2% [2], meaning the reference standard must be of sufficient purity and characterization to support quantification at these low levels.

Regulatory impurity standards Pharmacopeial traceability ANDA submission

Procurement-Driven Application Scenarios for Brompheniramine N-Oxide Dihydrochloride


Pharmaceutical QC Release Testing: Quantifying the N-Oxide Impurity in Brompheniramine Maleate Drug Substance

Brompheniramine N-Oxide Dihydrochloride serves as the authenticated reference standard for HPLC-based impurity quantification during routine release testing of brompheniramine maleate API batches. The USP monograph individual impurity limit of NMT 0.2% demands a high-purity, well-characterized standard to achieve accurate quantitation at these low levels [1]. The dihydrochloride salt's enhanced aqueous solubility facilitates preparation of stock and working standard solutions for calibration curve construction, and its traceability to USP/EP pharmacopeial standards streamlines regulatory audit readiness.

ANDA/NDA Regulatory Submission Support: Method Validation and Stability Studies

For generic drug manufacturers preparing ANDA submissions for brompheniramine-containing fixed-dose combinations (e.g., cough syrups with dextromethorphan and phenylephrine), the N-oxide impurity standard is essential for demonstrating method specificity, linearity, accuracy (95–105% recovery), and precision per ICH Q2(R1) guidelines [1]. In stability studies, tracking the N-oxide impurity over time under ICH accelerated and long-term conditions (e.g., 40°C/75% RH) provides critical data on oxidative degradation pathways, as the tertiary amine moiety is susceptible to N-oxidation under stress conditions.

Metabolite Identification in Preclinical and Clinical Pharmacokinetic Studies

In mammalian systems, the N-oxide is the major metabolite of brompheniramine formed via FMO-mediated oxidation [1]. Researchers conducting in vitro microsomal incubation studies or in vivo mass balance studies in animal models require the authentic N-oxide reference standard to confirm metabolite identity by LC-MS/MS (accurate mass 406.02143 Da) and to quantify systemic exposure. The dihydrochloride form is preferred over the free base for preparing spiking solutions in biomatrices (plasma, urine) due to its superior solubility.

Chiral Purity Assessment of Brompheniramine Enantiomers During Synthesis

Given the established enantioselectivity of FMO-mediated N-oxygenation, where (D)-brompheniramine exhibits markedly lower Km than (L)-brompheniramine [1], the N-oxide reference standard can be used as a marker in chiral HPLC methods to assess whether the enantiomeric purity of the starting material influences the impurity profile of the final drug substance. This is particularly relevant for manufacturers transitioning from racemic brompheniramine to enantiopure dex brompheniramine formulations.

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